molecular formula C10H12BrNO2 B6257260 3-bromo-5-(morpholin-2-yl)phenol CAS No. 1510386-42-1

3-bromo-5-(morpholin-2-yl)phenol

Cat. No.: B6257260
CAS No.: 1510386-42-1
M. Wt: 258.1
InChI Key:
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Description

3-bromo-5-(morpholin-2-yl)phenol is an organic compound that features a bromine atom, a morpholine ring, and a phenol group This compound is of interest due to its unique chemical structure, which combines the properties of brominated phenols and morpholine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-(morpholin-2-yl)phenol typically involves the bromination of a phenol derivative followed by the introduction of a morpholine ring. One common method involves the reaction of 3-bromo-5-nitrophenol with morpholine under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-(morpholin-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form dehalogenated products.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium azide or thiourea can be employed under basic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenol derivatives.

    Reduction: Dehalogenated phenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

3-bromo-5-(morpholin-2-yl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-bromo-5-(morpholin-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the morpholine ring can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The phenol group can also participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-5-(piperidin-2-yl)phenol: Similar structure but with a piperidine ring instead of a morpholine ring.

    3-chloro-5-(morpholin-2-yl)phenol: Similar structure but with a chlorine atom instead of a bromine atom.

    5-(morpholin-2-yl)phenol: Lacks the bromine atom, making it less reactive in certain chemical reactions.

Uniqueness

3-bromo-5-(morpholin-2-yl)phenol is unique due to the presence of both a bromine atom and a morpholine ring, which confer distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity, while the morpholine ring provides stability and the ability to form strong interactions with biological targets. This combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

1510386-42-1

Molecular Formula

C10H12BrNO2

Molecular Weight

258.1

Purity

95

Origin of Product

United States

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